1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
Description
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine; hydrochloride is a bicyclic amine derivative featuring a 2-oxabicyclo[2.2.2]octane core substituted with a methoxymethyl group at position 1 and an amine at position 4, stabilized as a hydrochloride salt. This compound belongs to a class of saturated bioisosteres designed to replace aromatic rings (e.g., phenyl groups) in drug discovery, aiming to improve physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity . The 2-oxabicyclo[2.2.2]octane scaffold mimics the geometry of a para-substituted phenyl ring, with comparable exit vector angles (φ1 and φ2 ≈ 176–177°) and slightly shorter inter-substituent distances (r ≈ 2.54–2.56 Å vs. 2.88–2.89 Å for phenyl) .
Properties
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-11-7-9-4-2-8(10,3-5-9)6-12-9;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCLZYSIJYDGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(CC1)(CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is a bicyclic amine compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications based on the latest findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which includes an oxabicyclo ring system. The molecular formula is , and it has a molecular weight of 192.69 g/mol. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇ClN₂O |
| Molecular Weight | 192.69 g/mol |
| CAS Number | 2490432-61-4 |
The biological activity of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride primarily involves its interaction with various molecular targets through its amine group. This interaction can lead to the formation of both covalent and non-covalent bonds with other biomolecules, facilitating various biochemical transformations.
Pharmacological Properties
Initial studies suggest that this compound may exhibit potential pharmacological properties, including:
- Antimicrobial Activity : Preliminary assays indicate that the compound may possess antimicrobial properties against specific bacterial strains.
- Cytotoxicity : Research has shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride on several cancer cell lines including PC-3 (prostate cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM, depending on the cell line tested.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in the substituents on the bicyclic framework can lead to changes in potency and selectivity against different biological targets. For instance, altering the methoxy group can enhance or diminish its interaction with specific receptors.
Research Applications
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is being investigated for various applications:
- Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.
- Medicinal Chemistry : The compound is explored as a potential lead in drug development due to its unique biological properties.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride | Potential antimicrobial and cytotoxic effects |
| 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride | Investigated for similar pharmacological properties |
Comparison with Similar Compounds
Core Scaffold Differences
Substituent Effects
Lipophilicity and Solubility
Metabolic Stability and Acidity
- The 2-oxabicyclo[2.2.2]octane core retains acidity similar to phenyl rings (pKa ≈ 4.4 vs. 4.5 for phenyl carboxylic acid), critical for maintaining drug-receptor interactions .
- Methoxymethyl substitution may reduce oxidative metabolism compared to alkyl chains, enhancing stability .
Key Advantages and Limitations
Advantages of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine; Hydrochloride
- Enhanced Solubility : Methoxymethyl group and hydrochloride salt synergize to improve aqueous solubility .
- Bioisosteric Fidelity : Matches phenyl ring geometry, enabling retention of biological activity .
- Stability : Resists decomposition under acidic, basic, and thermal conditions .
Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
